5'-(d(5Ht)p*(6-4)t)-3'

描述

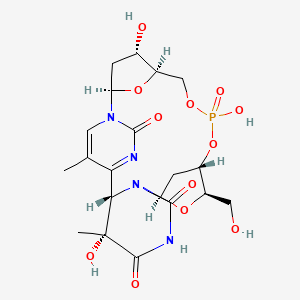

The compound 5'-(d(5Ht)p*(6-4)t)-3' is a thymine-derived DNA lesion, likely formed through ultraviolet (UV) radiation-induced crosslinking between adjacent pyrimidine bases. The notation “(6-4)” suggests it belongs to the (6-4) pyrimidine-pyrimidone photoproduct family, a class of UV-induced DNA lesions characterized by covalent bonding between the C6 position of one pyrimidine and the C4 position of an adjacent pyrimidine . Such lesions are critical in mutagenesis, as they disrupt DNA replication and repair pathways, contributing to genomic instability .

For example, studies on5'-(dTp(6-4)T)-3' reveal that these lesions exhibit unique spectral properties, such as UV absorption maxima near 325 nm, and are substrates for nucleotide excision repair (NER) machinery . The hydroxylation implied by “5Ht” may further influence hydrogen bonding and steric hindrance, impacting recognition by repair enzymes like photolyases .

属性

分子式 |

C20H27N4O12P |

|---|---|

分子量 |

546.4 g/mol |

IUPAC 名称 |

(2R,4S,5R,10S,11R,13R,18R,19S)-4,8,18-trihydroxy-11-(hydroxymethyl)-18,24-dimethyl-8-oxo-7,9,12,26-tetraoxa-1,14,16,21-tetraza-8λ5-phosphapentacyclo[18.2.2.12,5.110,13.014,19]hexacosa-20,23-diene-15,17,22-trione |

InChI |

InChI=1S/C20H27N4O12P/c1-8-5-23-13-3-9(26)12(35-13)7-33-37(31,32)36-10-4-14(34-11(10)6-25)24-16(15(8)21-18(23)28)20(2,30)17(27)22-19(24)29/h5,9-14,16,25-26,30H,3-4,6-7H2,1-2H3,(H,31,32)(H,22,27,29)/t9-,10-,11+,12+,13+,14+,16-,20+/m0/s1 |

InChI 键 |

PRFQJBLUTUYASX-IWBSTULPSA-N |

SMILES |

CC1=CN2C3CC(C(O3)COP(=O)(OC4CC(N5C(C1=NC2=O)C(C(=O)NC5=O)(C)O)OC4CO)O)O |

手性 SMILES |

CC1=CN2[C@H]3C[C@@H]([C@H](O3)COP(=O)(O[C@H]4C[C@H](N5[C@@H](C1=NC2=O)[C@@](C(=O)NC5=O)(C)O)O[C@@H]4CO)O)O |

规范 SMILES |

CC1=CN2C3CC(C(O3)COP(=O)(OC4CC(N5C(C1=NC2=O)C(C(=O)NC5=O)(C)O)OC4CO)O)O |

产品来源 |

United States |

相似化合物的比较

Structural and Chemical Properties

The following table compares 5'-(d(5Ht)p*(6-4)t)-3' with structurally related DNA lesions and serotonin (5HT)-associated compounds, based on extrapolated data from the evidence:

Key Observations :

- The hydroxyl group in 5'-(d(5Ht)p*(6-4)t)-3' may reduce its stability compared to non-hydroxylated (6-4) lesions, as seen in hydroxylated aromatic compounds like 5HT, which are prone to oxidative degradation .

- Unlike serotonin derivatives, which are metabolized enzymatically, DNA lesions like 5'-(d(5Ht)p*(6-4)t)-3' rely on repair pathways such as NER. However, hydroxylation might impede repair efficiency, analogous to how modified bases like 8-oxoguanine stall polymerases .

Data Mining and Structural Clustering

Cluster analyses () group compounds by bioactivity and structural similarity. For instance:

- 5HT-related compounds cluster based on indole rings and hydroxylation patterns.

- (6-4) photoproducts form a separate cluster due to their crosslinked pyrimidine backbones.

5'-(d(5Ht)p*(6-4)t)-3'likely bridges these clusters, sharing hydroxylation with 5HT derivatives and crosslinking with photoproducts. Such hybrid features may explain its unique toxicological profile, as seen in hybrid compounds likezygocaperoside (), which combine glycoside and phenolic moieties for enhanced bioactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。